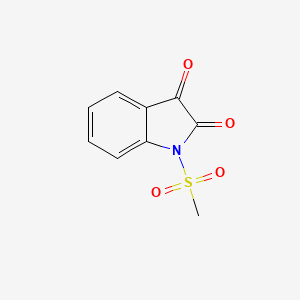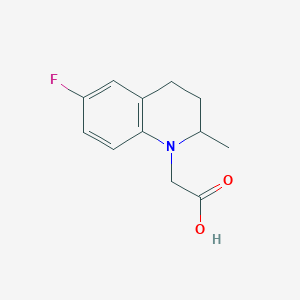
2-(Pyridin-2-YL)quinolin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-YL)quinolin-4-OL is a heterocyclic compound that features a quinoline ring fused with a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)quinolin-4-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(Pyridin-2-YL)quinolin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinolin-2,4-dione derivatives, while reduction can produce various hydroquinoline derivatives .
科学研究应用
2-(Pyridin-2-YL)quinolin-4-OL has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, it has shown potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells through mitochondrial dysfunction pathways . Additionally, it is used in the development of new materials with unique electronic and photophysical properties .
作用机制
The mechanism of action of 2-(Pyridin-2-YL)quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the down-regulation of proteins like Cdc25A, Cyclin B, and CDK2, and the up-regulation of p27, p21, and p53 proteins . Additionally, it disrupts mitochondrial function, leading to increased levels of reactive oxygen species and activation of apoptotic pathways .
相似化合物的比较
2-(Pyridin-2-YL)quinolin-4-OL can be compared with other similar compounds, such as 4-hydroxyquinoline and 2-hydroxyquinoline . While these compounds share a similar quinoline core, this compound is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and biological activity . Other similar compounds include quinolin-2,4-dione derivatives and quinolinyl-pyrazoles, which also exhibit interesting pharmacological properties .
属性
CAS 编号 |
110802-13-6 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H10N2O/c17-14-9-13(12-7-3-4-8-15-12)16-11-6-2-1-5-10(11)14/h1-9H,(H,16,17) |
InChI 键 |
WBSMQNXHMYQUIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


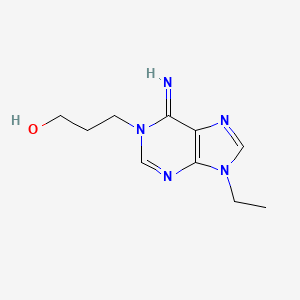

![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)
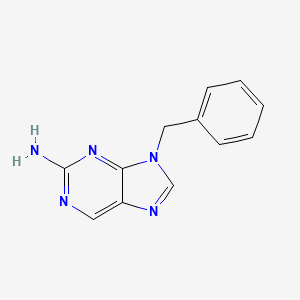



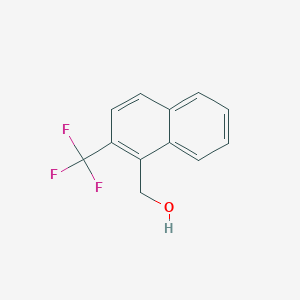


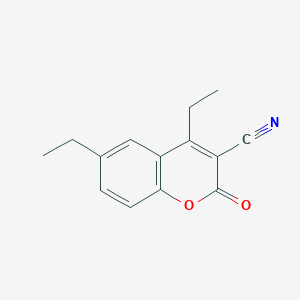
![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)
